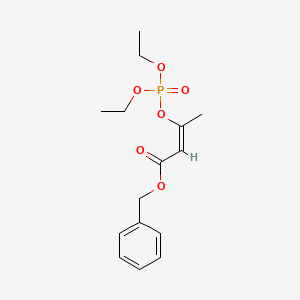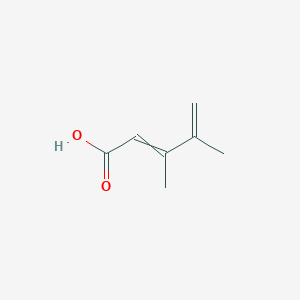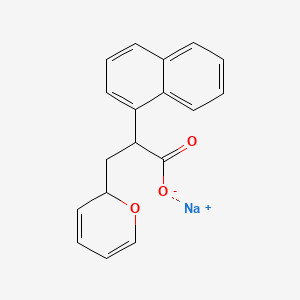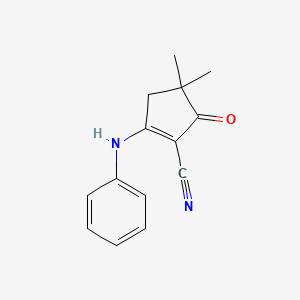
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile is an organic compound with a unique structure that combines an aniline group with a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile typically involves the reaction of aniline with a suitable cyclopentene derivative. One common method involves the use of 4,4-dimethyl-2-cyclopentenone as a starting material. The reaction is carried out under acidic or basic conditions, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are employed to maximize the yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological molecules, while the cyclopentene ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Anilino-4,4-dimethylcyclopent-2-enone: Similar structure but lacks the nitrile group.
4,4-Dimethyl-2-cyclopentenone: Precursor in the synthesis of the target compound.
Aniline derivatives: Compounds with similar aniline groups but different ring structures.
Uniqueness
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile is unique due to the combination of an aniline group with a cyclopentene ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64322-66-3 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-anilino-4,4-dimethyl-5-oxocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-14(2)8-12(11(9-15)13(14)17)16-10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3 |
Clave InChI |
PQGJVYCSJBDDGM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C1=O)C#N)NC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
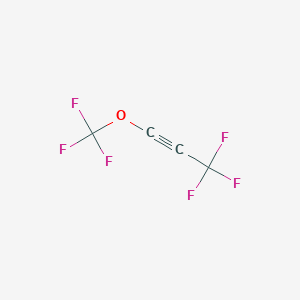

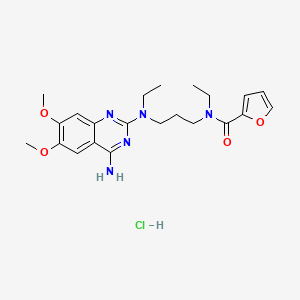
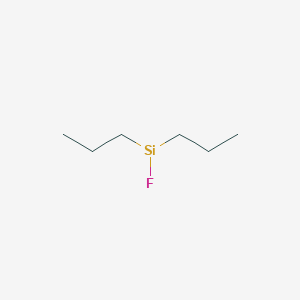
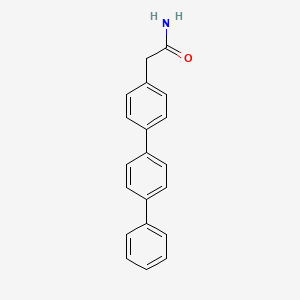
methyl}benzene](/img/structure/B14498725.png)
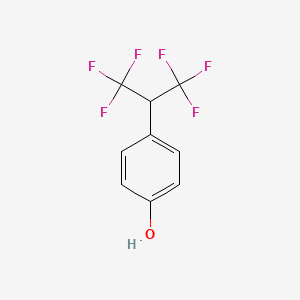

![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
